2-((2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)thio)-1-phenylethanone
Description
2-((2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)thio)-1-phenylethanone is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenyl group at position 2 and a tosyl (p-toluenesulfonyl) group at position 2. The thioether linkage at position 5 connects the oxazole ring to a phenylethanone moiety.
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4S2/c1-16-7-13-20(14-8-16)32(28,29)23-24(31-15-21(27)17-5-3-2-4-6-17)30-22(26-23)18-9-11-19(25)12-10-18/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWSSYIFRMIDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, indole derivatives have been found to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells (MT-4).
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to affect a variety of biological activities, suggesting that they may impact multiple biochemical pathways.
Comparison with Similar Compounds
Oxazole vs. Triazole Derivatives
- Triazole-Based Compounds: Compounds such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replace the oxazole ring with a triazole. However, oxazoles like the target compound may offer greater lipophilicity, influencing membrane permeability .
- Oxadiazole and Imidazole Derivatives: 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone () incorporates imidazole and oxadiazole rings. These systems introduce π-π stacking capabilities and varied electronic environments, which can alter reactivity compared to the target’s oxazole core .
Substituent Effects
- Fluorophenyl vs.
- Sulfonyl Group Variations :
The tosyl group in the target compound differs from 4-fluorophenylsulfonyl analogs (e.g., ). Tosyl groups (p-toluenesulfonyl) provide stronger electron withdrawal than fluorophenylsulfonyl, which may modulate reactivity in nucleophilic substitution reactions .
Table 1: Comparative Data of Selected Analogs
Key Observations:
- Thermal Stability : Triazole derivatives (e.g., ) exhibit lower melting points (175–237°C) compared to thiazole and oxazole analogs, likely due to reduced molecular planarity .
- Synthetic Yields : S-Substituted triazol-3-thiol derivatives () achieve yields of 69–81%, suggesting efficient thioether formation under mild conditions, a strategy applicable to the target compound .
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